molecular formula C4H4Cl2N4 B13996111 3,4-Dichloro-5-hydrazinylpyridazine CAS No. 2096-33-5

3,4-Dichloro-5-hydrazinylpyridazine

Cat. No.: B13996111
CAS No.: 2096-33-5
M. Wt: 179.00 g/mol
InChI Key: POULOWYQYIGIPX-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C4H3Cl2N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 4, along with a hydrazinyl group at position 5, makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 3,4-dichloropyridazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-hydrazinylpyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine oxides.

    Reduction: Formation of hydrazinyl derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3,4-Dichloro-5-hydrazinylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-hydrazinylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atoms may also participate in halogen bonding, further enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydrazinopyridine
  • 3,4-Dichloro-5-hydroxy-2(5H)-furanone
  • 4,5-Dicyanopyridazine

Uniqueness

3,4-Dichloro-5-hydrazinylpyridazine is unique due to the specific positioning of chlorine and hydrazinyl groups on the pyridazine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2096-33-5

Molecular Formula

C4H4Cl2N4

Molecular Weight

179.00 g/mol

IUPAC Name

(5,6-dichloropyridazin-4-yl)hydrazine

InChI

InChI=1S/C4H4Cl2N4/c5-3-2(9-7)1-8-10-4(3)6/h1H,7H2,(H,9,10)

InChI Key

POULOWYQYIGIPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)NN

Origin of Product

United States

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